1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea

Lipophilicity Drug-likeness Permeability

1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5) is a synthetic diaryl urea derivative built on a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold linked via a 1,4-phenylenediamine bridge to an ortho-tolyl urea moiety. Its molecular formula is C₂₂H₂₁N₇O (MW 399.4 g/mol), and it exhibits a computed XLogP3 of 3.7, three hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 96.8 Ų.

Molecular Formula C22H21N7O
Molecular Weight 399.458
CAS No. 1170406-01-5
Cat. No. B2655299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea
CAS1170406-01-5
Molecular FormulaC22H21N7O
Molecular Weight399.458
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
InChIInChI=1S/C22H21N7O/c1-15-6-3-4-7-19(15)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(25-16(2)24-20)29-13-5-12-23-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30)
InChIKeyCSKVABNWGYJKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5): Procurement-Relevant Identity and Structural Classification


1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5) is a synthetic diaryl urea derivative built on a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold linked via a 1,4-phenylenediamine bridge to an ortho-tolyl urea moiety [1]. Its molecular formula is C₂₂H₂₁N₇O (MW 399.4 g/mol), and it exhibits a computed XLogP3 of 3.7, three hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 96.8 Ų [1]. The compound belongs to the broader class of pyrazolopyrimidine urea kinase inhibitors, which have been reported to potently inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and exhibit broad-spectrum antiproliferative activity [2].

Why 1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea Cannot Be Interchanged with Other In-Class Pyrazolopyrimidine Ureas


Within the pyrazolopyrimidine urea family, minor structural modifications produce substantial shifts in kinase selectivity, antiproliferative potency, and physicochemical properties. In the closely related series reported by Kassab et al. (2020), GI₅₀ values across the NCI-60 panel varied over a >6-fold range (0.553–3.80 µM) and VEGFR-2 IC₅₀ values spanned nanomolar concentrations depending solely on aryl urea substitution pattern [1]. The ortho-tolyl group present in CAS 1170406-01-5 introduces a distinct steric and electronic environment compared to chloro, fluoro, or methoxy analogs, which is expected to alter both target binding and pharmacokinetic behavior. Consequently, generic substitution without confirmatory matched-pair data risks compromising target potency, selectivity, and assay reproducibility.

Quantitative Differentiation Evidence for 1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5) Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: ortho-Tolyl Urea vs. ortho-Chlorophenyl and para-Fluoro Analogs

The target compound 1170406-01-5 (o-tolyl urea) has a computed XLogP3 of 3.7 [1], compared to its direct analog 1-(2-chlorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea (CAS 1170435-11-6), which has a computed XLogP3 of approximately 3.9–4.1 (estimated based on the chlorine substituent's contribution) . The 0.2–0.4 log unit lower lipophilicity of the o-tolyl analog predicts moderately improved aqueous solubility and reduced non-specific protein binding relative to the chlorophenyl congener, while still maintaining sufficient membrane permeability for cell-based assays. This places 1170406-01-5 in a favorable intermediate lipophilicity range (XLogP3 between 3 and 4) that is associated with balanced ADME properties in drug discovery programs.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile: Differentiating 1170406-01-5 from Common Kinase Inhibitor Scaffolds

The target compound possesses three hydrogen bond donors (two urea N–H and one aniline N–H) and five hydrogen bond acceptors (urea carbonyl, pyrimidine nitrogens, pyrazole nitrogen) [1]. This HBD/HBA count of 3/5 differs from the o-chlorophenyl analog (CAS 1170435-11-6), which retains the same HBD/HBA profile but replaces the electron-donating methyl group with an electron-withdrawing chlorine, altering the urea N–H acidity and hydrogen-bonding strength. In the context of kinase ATP-binding sites, the precise H-bond donor/acceptor geometry of the urea linker is critical for mimicking the adenine–hinge region interactions. The o-tolyl group's methyl substituent at the ortho position may induce a conformational twist in the urea linkage that differs from para-substituted or unsubstituted phenyl analogs, potentially affecting kinase selectivity profiles as demonstrated by the wide range of VEGFR-2 IC₅₀ values (nanomolar range) observed among closely related diaryl urea pyrazolopyrimidines in Kassab et al. (2020) [2].

Hydrogen bonding Kinase binding Selectivity

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Predicted Oral Bioavailability Differentiation

The target compound has a TPSA of 96.8 Ų and five rotatable bonds [1], both within the Veber thresholds (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) predictive of good oral bioavailability. Comparatively, the ethyl-linked analog 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea (CAS 1170267-81-8) has a lower molecular weight (337.4 vs. 399.4 g/mol) but also features a TPSA of approximately 91–96 Ų and six rotatable bonds due to the ethyl linker . The additional phenyl ring in 1170406-01-5 increases molecular weight and rigidity (via the 1,4-phenylene bridge), which may enhance target binding through extended aromatic stacking interactions with kinase hinge regions while remaining within drug-like chemical space. The reduced rotatable bond count relative to the ethyl-linked analog (5 vs. 6) is favorable for entropic binding optimization.

Drug-likeness Oral bioavailability Veber rules

Evidence-Backed Application Scenarios for 1-(4-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5) in Scientific Procurement


Kinase Inhibitor Selectivity Profiling and SAR Expansion Studies

Cell-Based Antiproliferative Screening Across the NCI-60 or Comparable Panels

Physicochemical Benchmarking for CNS vs. Peripheral Target Programs

Quote Request

Request a Quote for 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.